molecular formula C33H61ClN2O6S B601429 克林霉素十五酸酯 CAS No. 1123211-67-5

克林霉素十五酸酯

货号: B601429
CAS 编号: 1123211-67-5
分子量: 649.4 g/mol
InChI 键: YQVJBMURKHNOBB-VYUCIWTASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clindamycin Pentadecanoate is an impurity in the synthesis of Clindamycin Palmitate Hydrochloride, a semi-synthetic antibiotic with high bioavailability. Clindamycin Palmitate is an antibacterial.

科学研究应用

Pharmacokinetics of Clindamycin Pentadecanoate

Clindamycin Pentadecanoate is designed to provide sustained release of clindamycin over an extended period. This formulation enhances patient compliance by reducing the frequency of dosing. The pharmacokinetic profile shows that Clindamycin Pentadecanoate achieves higher plasma concentrations with a prolonged half-life compared to standard formulations .

Parameter Clindamycin Pentadecanoate Traditional Clindamycin
Half-Life Extended (up to 24 hours)2-3 hours
Dosing Frequency Once every 24 hoursMultiple times per day
Peak Plasma Levels Higher sustained levelsFluctuating levels

Treatment of Infections

Clindamycin Pentadecanoate is particularly useful in treating serious infections caused by susceptible anaerobic bacteria and certain Gram-positive cocci. Its long-acting nature allows for effective treatment in cases where adherence to a multiple-dose regimen may be challenging.

  • Anaerobic Infections: Effective against infections such as peritonitis and abscesses.
  • Bone and Joint Infections: Useful in treating osteomyelitis caused by Staphylococcus aureus.

Dermatological Applications

In dermatology, Clindamycin Pentadecanoate can be employed for the management of acne vulgaris. Studies have indicated that long-acting formulations may improve patient outcomes by maintaining therapeutic drug levels over extended periods .

  • Acne Treatment: Clinical trials have shown that formulations containing clindamycin are effective in reducing acne lesions when applied topically or taken orally.

Prophylactic Use

Clindamycin Pentadecanoate can be utilized for antimicrobial prophylaxis, particularly in patients undergoing dental procedures who are at risk for endocarditis due to viridans group streptococci .

Case Study 1: Osteomyelitis Treatment

A study involving patients with osteomyelitis demonstrated that those treated with Clindamycin Pentadecanoate showed significant improvement in clinical outcomes compared to those on traditional regimens. The extended-release formulation allowed for better management of pain and infection control.

Case Study 2: Acne Management

In a clinical trial involving patients with moderate to severe acne, those treated with Clindamycin Pentadecanoate experienced a greater reduction in acne lesions compared to those receiving standard topical treatments alone. This highlights the efficacy of sustained drug delivery in managing chronic dermatological conditions .

作用机制

Target of Action

Clindamycin Pentadecanoate primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

Clindamycin Pentadecanoate inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to Clindamycin Pentadecanoate’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle .

Biochemical Pathways

The major biochemical pathway affected by Clindamycin Pentadecanoate is the protein synthesis pathway of bacteria . By binding to the 50S ribosomal subunit, it disrupts protein synthesis, leading to changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Result of Action

The result of Clindamycin Pentadecanoate’s action is the inhibition of bacterial growth and proliferation . By disrupting bacterial protein synthesis, it causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms . This makes it effective against serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .

Action Environment

The efficacy and stability of Clindamycin Pentadecanoate can be influenced by environmental factors such as local bacterial resistance patterns . For instance, it can be used for infections in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common; however, its usefulness depends on local resistance patterns .

生化分析

Biochemical Properties

Clindamycin Pentadecanoate, like its parent compound Clindamycin, works primarily by binding to the 50s ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . It has been found to interact with a variety of proteins, including cell division protein FtsZ .

Cellular Effects

Clindamycin Pentadecanoate, through its parent compound Clindamycin, has a significant impact on various types of cells and cellular processes. By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The molecular mechanism of Clindamycin Pentadecanoate involves binding to the 50s ribosomal subunit of bacteria . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, inhibiting early chain elongation . This mechanism is thought to be due to Clindamycin’s three-dimensional structure, which closely resembles the 3D structure of the 50s ribosomal subunit .

Temporal Effects in Laboratory Settings

The phosphate salt of Clindamycin available as an injection dosage form is a prodrug, and its active metabolite is Clindamycin after the first pass metabolite . Clindamycin intravenous infusion attains the maximum concentration within a short duration of time .

Metabolic Pathways

Clindamycin Pentadecanoate is metabolized by the cytochrome P450 (CYP)3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest .

Subcellular Localization

In terms of subcellular localization, one of the protein targets of Clindamycin derivatives, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments . This suggests that Clindamycin Pentadecanoate may also exert its antibacterial effects in these subcellular locations.

生物活性

Clindamycin Pentadecanoate is a derivative of Clindamycin, a lincosamide antibiotic known for its effectiveness against various bacterial infections. This article delves into the biological activity of Clindamycin Pentadecanoate, exploring its mechanism of action, pharmacokinetics, clinical applications, and safety profile based on diverse research findings.

Target and Mode of Action

Clindamycin Pentadecanoate primarily targets the 50S ribosomal subunit of bacteria. It inhibits bacterial protein synthesis by binding to the 23S rRNA component of the ribosome, which disrupts the assembly and function of the ribosomal machinery necessary for protein production . This action leads to a bacteriostatic effect, although at higher concentrations, it may exhibit bactericidal properties .

Biochemical Pathways

The major biochemical pathway affected by Clindamycin Pentadecanoate is the protein synthesis pathway . By inhibiting protein synthesis, the compound not only prevents bacterial growth but also alters cellular processes that enhance the host's immune response against infections . The compound is metabolized by cytochrome P450 enzymes, leading to bioactive metabolites that contribute to its therapeutic effects.

Pharmacokinetics

Clindamycin Pentadecanoate exhibits favorable pharmacokinetic properties:

  • Absorption : It is well-absorbed from the gastrointestinal tract, achieving high tissue concentrations in various organs, including bone and joints .
  • Distribution : The drug has a wide distribution in body tissues, with notable accumulation in neutrophils and other immune cells .
  • Metabolism : It undergoes hepatic metabolism, with a plasma half-life ranging from 2 to 3 hours in healthy individuals. In patients with liver impairment, this half-life can extend significantly .
  • Excretion : The drug and its metabolites are primarily excreted via bile .

Clinical Applications

Clindamycin Pentadecanoate is utilized in treating various infections due to its broad-spectrum activity against Gram-positive cocci and anaerobic bacteria. It is particularly effective in treating:

  • Skin and Soft Tissue Infections : Its efficacy against Staphylococcus aureus, including MRSA strains, makes it a valuable option for skin infections .
  • Acne Vulgaris : Topical formulations have shown effectiveness in reducing acne lesions by targeting Cutibacterium acnes .
  • Intra-abdominal Infections : Clindamycin's ability to penetrate tissues allows it to be effective in complicated intra-abdominal infections .

Safety Profile

Clinical studies have evaluated the safety of Clindamycin Pentadecanoate. A notable pharmacoepidemiological study involving infants indicated that while clindamycin exposure was associated with some adverse events (e.g., thrombocytopenia), it did not significantly increase the risk of severe complications such as death or sepsis .

Case Study Summary

StudyPopulationFindings
Pharmacoepidemiological Study4089 infantsIncreased odds of NEC with higher clindamycin exposure (OR=1.95) but no significant increase in mortality or sepsis.
Topical Clindamycin for AcneModerate to severe acne patientsSignificant improvement after 8 weeks compared to hydroalcoholic products; no significant difference at 4 or 12 weeks .

属性

CAS 编号

1123211-67-5

分子式

C33H61ClN2O6S

分子量

649.4 g/mol

IUPAC 名称

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate

InChI

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23-,24+,25-,27+,28+,29-,30+,31+,33+/m0/s1

InChI 键

YQVJBMURKHNOBB-VYUCIWTASA-N

SMILES

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

手性 SMILES

CCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O

规范 SMILES

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

纯度

> 95%

数量

Milligrams-Grams

同义词

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Pentadecanoate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。